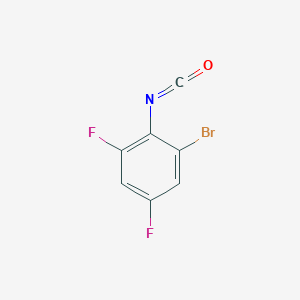

2-Bromo-4,6-difluorophenyl isocyanate

Description

Contextual Significance of Halogenated Aryl Isocyanates

Halogenated organic compounds are fundamental in various chemical industries, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The introduction of halogen atoms—such as fluorine, chlorine, and bromine—into an aromatic system can profoundly alter the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Halogenation can enhance chemical reactivity, modify stability, and is a crucial strategy in the synthesis of many pharmaceutical agents to improve bioactivity and pharmacokinetic profiles. numberanalytics.com

Aryl isocyanates bearing halogen substituents are particularly valuable intermediates. The halogens act as powerful electron-withdrawing groups, which increases the electrophilicity of the isocyanate carbon, enhancing its reactivity toward nucleophiles. Furthermore, the halogen atoms themselves can serve as synthetic handles for subsequent cross-coupling reactions, allowing for further molecular diversification. This dual functionality makes halogenated aryl isocyanates versatile tools for medicinal chemists and material scientists in the creation of novel compounds. researchgate.net

Overview of Isocyanate Functional Group Reactivity in Complex Molecule Construction

The isocyanate functional group (–N=C=O) is a highly reactive electrophile, making it exceptionally useful for the construction of larger molecules. wikipedia.orgdoxuchem.com Its reactivity stems from the electrophilic nature of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. researchgate.netvaia.com This reactivity is the foundation of polyurethane chemistry and is widely exploited in organic synthesis. doxuchem.com

Key reactions of the isocyanate group include:

Reaction with Alcohols: Isocyanates react with alcohols to form stable urethane (B1682113) (carbamate) linkages. This is one of the most common and pivotal reactions in the synthesis of polyurethanes. wikipedia.orgdoxuchem.com

Reaction with Amines: The reaction with primary or secondary amines yields urea (B33335) derivatives. This linkage is fundamental in the production of polyureas and is often used in the synthesis of biologically active molecules. wikipedia.orgdoxuchem.com

Reaction with Water: Isocyanates can also react with water. This process initially forms an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide gas. wikipedia.orgdoxuchem.com This reaction is harnessed in the production of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.org

These characteristic reactions allow chemists to readily link different molecular fragments, making isocyanates indispensable reagents for polymerization and the synthesis of complex organic scaffolds. researchgate.net

Scope and Research Focus on 2-Bromo-4,6-difluorophenyl Isocyanate

This compound is a specialized reagent that capitalizes on the principles of both halogenation and isocyanate chemistry. Its structure is distinguished by a phenyl ring substituted with three electron-withdrawing halogen atoms (one bromine and two fluorine atoms) in addition to the highly reactive isocyanate moiety. This specific arrangement of substituents makes it a potent electrophile and a valuable intermediate for creating highly functionalized molecules.

The research focus for this compound lies in its application as a building block where both the isocyanate group and the halogenated aryl ring play critical roles. The isocyanate allows for covalent linkage to polymers or biomolecules, while the bromo- and fluoro-substituents can be used to fine-tune electronic properties or serve as reactive sites for metal-catalyzed cross-coupling reactions.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 190774-48-2 | sigmaaldrich.com |

| Molecular Formula | BrC₆H₂(F)₂NCO | sigmaaldrich.com |

| Molecular Weight | 234.00 g/mol | sigmaaldrich.com |

| Boiling Point | 38 °C at 0.2 mmHg | sigmaaldrich.com |

| Density | 1.756 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.542 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-difluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2NO/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRYGRLJCFTSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369862 | |

| Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-48-2 | |

| Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 2 Bromo 4,6 Difluorophenyl Isocyanate

Established Synthetic Routes to Aryl Isocyanates

The foundational methods for synthesizing aryl isocyanates like 2-Bromo-4,6-difluorophenyl isocyanate have been well-established for decades. These routes typically involve either the use of highly reactive phosgene and its derivatives or elegant molecular rearrangements that build the isocyanate functionality from different precursors.

Phosgenation and Analogous Carbamic Acid Derivatives as Precursors

The most traditional and widely used industrial method for the synthesis of isocyanates is phosgenation. This process involves the reaction of a primary amine with phosgene (COCl₂). For the synthesis of this compound, the precursor would be 2-Bromo-4,6-difluoroaniline.

The reaction typically proceeds in two stages. First, the amine reacts with phosgene at low temperatures to form an N-aryl carbamoyl chloride. This intermediate is then heated to eliminate hydrogen chloride (HCl), yielding the final isocyanate product.

Reaction Scheme for Phosgenation:

Step 1 (Carbamoyl Chloride Formation): Ar-NH₂ + COCl₂ → Ar-NHCOCl + HCl

Step 2 (Dehydrochlorination): Ar-NHCOCl → Ar-NCO + HCl

Rearrangement Reactions for this compound Synthesis

Rearrangement reactions provide powerful, phosgene-free pathways to isocyanates. These reactions involve the migration of an aryl group from a carbon atom to an adjacent nitrogen atom, with the simultaneous expulsion of a leaving group. The key advantage of these methods is that they often start from readily available carboxylic acids or their derivatives.

Curtius Rearrangement of Acyl Azides

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide into an isocyanate and nitrogen gas. rsc.orggoogle.com The required precursor, 2-bromo-4,6-difluorobenzoyl azide, can be prepared from the corresponding carboxylic acid (2-bromo-4,6-difluorobenzoic acid).

The synthesis begins by converting the carboxylic acid into an activated form, typically an acyl chloride, which is then reacted with an azide salt (e.g., sodium azide) to form the acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement: the bromo-difluorophenyl group migrates to the nitrogen atom as dinitrogen gas is liberated. mdpi.comorganic-chemistry.org This process is highly efficient due to the formation of the very stable nitrogen molecule, which drives the reaction forward. organic-chemistry.org

General Steps for Curtius Rearrangement:

Activation: 2-Bromo-4,6-difluorobenzoic acid is converted to 2-Bromo-4,6-difluorobenzoyl chloride (e.g., using thionyl chloride, SOCl₂).

Azide Formation: The acyl chloride reacts with sodium azide (NaN₃) to yield 2-Bromo-4,6-difluorobenzoyl azide.

Rearrangement: Gentle heating of the acyl azide results in the loss of N₂ and the formation of this compound.

The key advantage of the Curtius rearrangement is that the isocyanate can be isolated if the reaction is performed in an inert solvent. mdpi.com Alternatively, if conducted in the presence of nucleophiles like alcohols or water, it can directly yield carbamates or amines, respectively. rsc.org

Hofmann and Lossen Rearrangement Pathways

The Hofmann and Lossen rearrangements are related methods that also proceed through an isocyanate intermediate.

The Hofmann rearrangement utilizes a primary amide as the starting material. researchgate.netresearchgate.net For this specific target, 2-bromo-4,6-difluorobenzamide would be treated with bromine in a basic aqueous solution (e.g., NaOH). nih.gov The reaction proceeds via the formation of an N-bromoamide intermediate, which is deprotonated by the base. The subsequent rearrangement involves the migration of the aryl group to the nitrogen atom and the expulsion of the bromide ion, yielding the isocyanate. researchgate.netmit.edu A notable feature of the Hofmann rearrangement is that the final product contains one less carbon atom than the starting amide. researchgate.net

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. The precursor, 2-bromo-4,6-difluorobenzohydroxamic acid, must first be synthesized from the corresponding carboxylic acid derivative. The hydroxamic acid is then activated by converting the hydroxyl group into a better leaving group (e.g., by acylation). Treatment with a base initiates the rearrangement, where the aryl group migrates and the leaving group is expelled, forming the isocyanate. This method avoids the use of potentially explosive azide reagents required for the Curtius rearrangement.

Table 1: Comparison of Rearrangement Reactions for Aryl Isocyanate Synthesis

| Reaction | Starting Material | Key Reagents | Key Intermediate | Byproducts |

|---|---|---|---|---|

| Curtius | Carboxylic Acid Derivative | SOCl₂, NaN₃, Heat | Acyl Azide | N₂, NaCl |

| Hofmann | Primary Amide | Br₂, NaOH | N-Bromoamide | NaBr, H₂O |

| Lossen | Hydroxamic Acid Derivative | Activating Agent, Base | O-Acyl Hydroxamate | Carboxylate Salt |

Nucleophilic Displacement and Addition Strategies

Modern synthetic chemistry has introduced transition-metal-catalyzed methods as powerful alternatives for forming complex molecules. These strategies can offer milder reaction conditions and broader functional group tolerance compared to classical methods.

Reaction of Aryl Halides with Metal Cyanates, including Nickel-Catalyzed Processes

The direct conversion of aryl halides to aryl isocyanates can be achieved through transition-metal-catalyzed cross-coupling reactions. While the cyanation of aryl halides using metal cyanides (e.g., KCN, Zn(CN)₂) to form nitriles is a well-developed field with numerous examples using palladium and nickel catalysts, the analogous reaction with metal cyanates (e.g., sodium cyanate, NaOCN) to form isocyanates is also an effective strategy. researchgate.netnih.gov

Palladium-catalyzed systems have been shown to efficiently couple aryl halides and triflates with sodium cyanate to generate aryl isocyanates in situ. The general catalytic cycle is believed to involve:

Oxidative Addition: A low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into the aryl-halide bond (e.g., the C-Br bond of a suitable 2-halo-4,6-difluorobenzene derivative).

Metathesis: The halide on the metal center is exchanged for a cyanate group from the metal cyanate salt.

Reductive Elimination: The aryl group and the cyanate ligand are eliminated from the metal center, forming the aryl isocyanate product and regenerating the active catalyst.

While palladium has been prominently documented for this transformation, nickel catalysis is known to facilitate similar cross-coupling reactions, often offering advantages in terms of cost and reactivity, particularly for less reactive aryl chlorides. nih.gov These methods represent a significant advancement, providing a direct synthetic route from readily available aryl halides to the desired isocyanate.

Addition of Isocyanic Acid to Activated Alkenes

The addition of isocyanic acid (HNCO) to activated alkenes represents a fundamental route for the synthesis of isocyanates, particularly alkyl isocyanates. This reaction proceeds via an electrophilic addition mechanism. In the presence of an acid catalyst, a proton adds to the double bond of the alkene, forming a carbocation intermediate. libretexts.orgyoutube.com The stability of this carbocation dictates the regioselectivity of the reaction, following Markovnikov's rule, where the proton adds to the carbon with more hydrogen substituents, forming the more stable (e.g., tertiary or secondary) carbocation. libretexts.org

The carbocation is then attacked by the nucleophilic nitrogen atom of the isocyanate ion (:N=C=O)⁻, derived from isocyanic acid, to form the final isocyanate product. While this method is effective for certain substrates, it is not the primary route for producing aromatic isocyanates like this compound due to the different reactivity of the aromatic ring compared to a simple alkene double bond.

Precursor Synthesis and Functionalization toward this compound

The most common and practical approach to synthesizing this compound involves a two-stage process: first, the synthesis of its direct precursor, 2-Bromo-4,6-difluoroaniline, followed by the transformation of the aniline's amino group into an isocyanate group.

The synthesis of the key intermediate, 2-Bromo-4,6-difluoroaniline, is achieved through the electrophilic aromatic substitution of a difluoroaniline precursor. A documented process starts with 2,4-difluoroaniline. guidechem.comgoogle.com

In this procedure, 2,4-difluoroaniline is first treated with hydrochloric acid to form its hydrochloride salt. Subsequently, elemental bromine is introduced to the solution. The amino group of the aniline is a strong activating group, directing electrophiles to the ortho and para positions. In the case of 2,4-difluoroaniline, the position ortho to the amino group and meta to the two fluorine atoms (the C6 position) is sterically hindered and electronically deactivated, while the other ortho position (C2) is activated, leading to bromination at this site to yield a slurry of 2-bromo-4,6-difluoroaniline hydrochloride. guidechem.com

The reaction parameters for this bromination step are summarized in the table below.

| Reactant | Reagent | Solvent/Acid | Temperature | Product |

| 2,4-Difluoroaniline | Bromine (Br₂) | Water, Hydrochloric Acid (HCl) | 20-45°C | 2-Bromo-4,6-difluoroaniline hydrochloride |

Data sourced from patent information describing the synthesis of related compounds. guidechem.com

This targeted halogenation provides the specific isomer required for the subsequent conversion to the final isocyanate product.

Once 2-Bromo-4,6-difluoroaniline is obtained, the amino group (-NH₂) must be converted into an isocyanate group (-NCO). Several established methods exist for this transformation.

The traditional and most widely used industrial method is phosgenation . This involves reacting the aniline with phosgene (COCl₂), a highly reactive and toxic gas. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then eliminates a molecule of hydrogen chloride (HCl) upon heating to yield the isocyanate. google.com

An alternative and historically significant laboratory-scale approach is the Curtius Rearrangement . This reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. masterorganicchemistry.comwikipedia.orgallen.in The acyl azide is typically generated from a carboxylic acid derivative. This method is valued for its tolerance of various functional groups and for proceeding with retention of the migrating group's stereochemistry. wikipedia.orgnih.govacs.org

Another classic method is the Hofmann Rearrangement , where a primary amide is treated with bromine and a strong base (like NaOH) to form an isocyanate intermediate. wikipedia.orgchemistrysteps.com This intermediate is often hydrolyzed in situ to an amine with one fewer carbon atom, but it can be trapped to yield the isocyanate or its derivatives. wikipedia.orgchemistrywithwiley.com The key step is the migration of the aryl group from the carbonyl carbon to the nitrogen atom. chemistrysteps.comchemistrywithwiley.com

| Method | Starting Material | Key Reagents | Intermediate | Key Features |

| Phosgenation | Aniline | Phosgene (COCl₂) | Carbamoyl chloride | Industrial standard; uses highly toxic reagent. google.com |

| Curtius Rearrangement | Acyl azide | Heat (thermal decomposition) | (Concerted mechanism) | Versatile, tolerant of functional groups, avoids phosgene. masterorganicchemistry.comwikipedia.org |

| Hofmann Rearrangement | Primary Amide | Bromine (Br₂), Base (NaOH) | N-bromoamide | Classic method for amine synthesis, proceeds via an isocyanate. wikipedia.orgchemistrysteps.com |

Development of Novel and Efficient Synthetic Routes

Driven by the hazardous nature of phosgene, significant research has focused on developing safer and more environmentally friendly "non-phosgene" routes to isocyanates. researchgate.netnih.gov These modern strategies often involve the synthesis and subsequent thermal decomposition of carbamate (B1207046) precursors. researchgate.net

One such innovative route involves reacting an organic formamide, derived from the corresponding amine, with a diorganocarbonate. The resulting product can then be heated (a process known as thermolysis or thermal cracking) to yield the desired organic isocyanate. google.com Another approach involves the catalytic reaction of primary formamides with an alcohol in the presence of a Group VIII transition metal catalyst to produce carbamates, which serve as stable isocyanate precursors that can be decomposed under heat. google.com

These methods offer significant advantages by avoiding the direct use of phosgene and often producing byproducts that can be recycled, aligning with the principles of green chemistry. The development of these routes is crucial for the future of sustainable isocyanate production. researchgate.net

Advanced Reaction Mechanisms and Selectivity in 2 Bromo 4,6 Difluorophenyl Isocyanate Chemistry

Mechanistic Investigations of Nucleophilic Additions to the Isocyanate Group

Nucleophilic addition represents the most fundamental reaction pathway for isocyanates. The generally accepted mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate group, followed by proton transfer to the nitrogen atom. nih.gov The electron-withdrawing nature of the difluoro-substituted phenyl ring in 2-bromo-4,6-difluorophenyl isocyanate increases the partial positive charge on the isocyanate carbon, thereby accelerating the rate of nucleophilic attack compared to unsubstituted or electron-donating group-substituted aryl isocyanates. nih.govnih.gov

The reaction between this compound and alcohols yields urethanes, also known as carbamates. This transformation is a cornerstone of polyurethane chemistry. l-i.co.uk The mechanism proceeds via a nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. researchgate.net While the reaction can proceed without a catalyst, it is often accelerated by bases, acids, or organometallic compounds. l-i.co.uknasa.gov

Kinetic and mechanistic studies on analogous systems suggest that the reaction can be more complex than a simple bimolecular addition. Evidence points to a multimolecular mechanism where additional alcohol molecules participate in the transition state, acting as a proton shuttle to facilitate the proton transfer step. kuleuven.benih.gov This alcohol-catalyzed pathway can significantly lower the activation energy. nih.gov For the reaction of this compound, the high electrophilicity of the isocyanate carbon combined with the potential for alcohol-assisted proton transfer results in an efficient formation of the corresponding carbamate (B1207046).

| Reactant Alcohol | Catalyst | Product (Urethane) | Reference Reaction Conditions |

| Ethanol | None | Ethyl (2-bromo-4,6-difluorophenyl)carbamate | Toluene, elevated temperatures |

| 2-Propanol | Ferric Acetylacetonate | Isopropyl (2-bromo-4,6-difluorophenyl)carbamate | Dioxane, 25-50°C |

| Cyclohexanol | Dibutyltin dilaurate | Cyclohexyl (2-bromo-4,6-difluorophenyl)carbamate | Bulk or aprotic solvent |

| Polyol | Amine Catalyst | Polyurethane | Neat, room to elevated temperature |

Table 1: Illustrative examples of reaction conditions for urethane (B1682113) formation based on general isocyanate reactivity. l-i.co.uknasa.govresearchgate.net

The reaction of this compound with primary or secondary amines is typically a rapid and exothermic process that yields substituted ureas. researchgate.net This transformation is one of the most facile reactions of isocyanates, generally proceeding to completion at room temperature without the need for a catalyst. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, forming a zwitterionic intermediate which then undergoes a rapid proton transfer to give the stable urea (B33335) product. organic-chemistry.org

The high reactivity is due to the greater nucleophilicity of amines compared to alcohols. The presence of the electron-withdrawing fluorine substituents on the aromatic ring of this compound further activates the molecule for this reaction. This reaction is a highly efficient method for creating C-N bonds and synthesizing a diverse range of urea derivatives, which are common substructures in pharmaceuticals and agrochemicals. For example, reacting this compound with various anilines or aliphatic amines provides access to a library of (2-bromo-4,6-difluorophenyl)ureas. google.com

| Amine Reactant | Product | Illustrative Yield |

| Aniline | 1-(2-Bromo-4,6-difluorophenyl)-3-phenylurea | High |

| 4-Chloroaniline | 1-(2-Bromo-4,6-difluorophenyl)-3-(4-chlorophenyl)urea | High |

| Cyclohexylamine | 1-(2-Bromo-4,6-difluorophenyl)-3-cyclohexylurea | High |

| Diethylamine | 1-(2-Bromo-4,6-difluorophenyl)-3,3-diethylurea | High |

Table 2: Representative substituted ureas synthesized from this compound and various amines. asianpubs.orgbioorganic-chemistry.com

Beyond classical nucleophilic additions, the isocyanate group can undergo radical additions. Modern synthetic methods, particularly those employing visible-light photoredox catalysis, have enabled novel transformations involving isocyanates. acs.org In these approaches, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer (SET) process to generate a radical species from a suitable precursor. organic-chemistry.org

This radical then adds to the electron-deficient carbon of the isocyanate group, forming an imidoyl radical intermediate. acs.orgbeilstein-journals.org This intermediate can be further reduced and protonated to yield the final product. A notable example is the reaction of α-aminoalkyl radicals, generated from tertiary amines, with aryl isocyanates. organic-chemistry.org This method allows for the functionalization of C-H bonds adjacent to a nitrogen atom and the formation of α-amino amides. The high electrophilicity of this compound makes it an excellent substrate for trapping such nucleophilic radicals. organic-chemistry.org

The general mechanism proceeds as follows:

Excitation of the photocatalyst (PC) by visible light to an excited state (PC*).

The excited photocatalyst oxidizes a radical precursor (e.g., a tertiary amine) via SET to generate a radical cation and the reduced form of the catalyst (PC•⁻).

The radical cation deprotonates to form a nucleophilic radical (e.g., an α-aminoalkyl radical).

The radical adds to the C=N bond of the isocyanate to form an imidoyl radical.

The imidoyl radical is reduced by the catalyst (PC•⁻) to an anion, regenerating the ground-state photocatalyst.

The anion is protonated upon workup to yield the final amide product.

| Radical Precursor | Radical Generated | Product Type with Ar-NCO |

| N,N-Dimethylaniline | α-(N-methylanilino)methyl radical | α-Amino amide |

| Ethyl bromodifluoroacetate | Difluoroacetyl radical | Difluoromethylated amide |

| Alkyl sulfonyl chloride | Alkylsulfonyl radical | N-Sulfonyl amide |

Table 3: Examples of radical precursors and product types from visible-light-mediated additions to an aryl isocyanate (Ar-NCO) like this compound. organic-chemistry.orgorganic-chemistry.orgrsc.org

Cycloaddition and Annulation Reactions Involving this compound

This compound is also a versatile partner in cycloaddition and annulation reactions, enabling the synthesis of various heterocyclic structures. The C=N double bond within the isocyanate group can participate as a 2π component in pericyclic reactions.

Hydantoins (imidazolidine-2,4-diones) are a significant class of nitrogen-containing heterocycles with diverse biological activities. nih.gov A common and efficient route to their synthesis involves isocyanates. The reaction of this compound with an α-amino acid ester serves as a key step in this process. organic-chemistry.org The initial reaction is the nucleophilic addition of the amino group to the isocyanate, forming a urea derivative. researchgate.net This intermediate, upon treatment with a base, undergoes an intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ester carbonyl group, with subsequent elimination of the alcohol to form the five-membered hydantoin ring. nih.gov This strategy allows for the construction of highly substituted hydantoins by varying the starting α-amino acid.

| α-Amino Acid Derivative | Intermediate Urea | Product Hydantoin |

| Methyl glycinate | Methyl 2-(3-(2-bromo-4,6-difluorophenyl)ureido)acetate | 1-(2-Bromo-4,6-difluorophenyl)hydantoin |

| Ethyl alaninate | Ethyl 2-(3-(2-bromo-4,6-difluorophenyl)ureido)propanoate | 1-(2-Bromo-4,6-difluorophenyl)-5-methylhydantoin |

| Methyl phenylalaninate | Methyl 2-(3-(2-bromo-4,6-difluorophenyl)ureido)-3-phenylpropanoate | 5-Benzyl-1-(2-bromo-4,6-difluorophenyl)hydantoin |

Table 4: Synthesis of hydantoin derivatives from this compound. nih.govorganic-chemistry.org

The reactivity of this compound can be harnessed to construct more complex fused heterocyclic systems. This often involves multi-step sequences or cycloaddition reactions where the isocyanate is a key building block.

[4+2] Cycloaddition (Diels-Alder Type) Reactions: The C=N bond of the isocyanate can act as a dienophile in Diels-Alder reactions with electron-rich dienes. researchgate.net While less common than all-carbon dienophiles, this reaction provides a direct route to six-membered nitrogen-containing heterocycles. The high electrophilicity of this compound enhances its dienophilic character, making it a suitable candidate for such transformations.

Annulation via Intramolecular Cyclization: Annulation strategies can be designed to build a new ring fused to the existing difluorobromophenyl core. For instance, a synthetic sequence could involve first using the ortho-bromo group in a cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce a side chain. This side chain could contain a nucleophile that subsequently undergoes an intramolecular addition to the isocyanate group, forming a fused ring system. Alternatively, radical-based annulation strategies, analogous to those used with isocyanides, could be envisioned where an intramolecular radical cyclization onto the isocyanate group leads to fused heterocycles like quinolinones. beilstein-journals.org

| Reaction Type | Reactant Partner | Resulting Heterocyclic Core |

| [4+2] Cycloaddition | 1,3-Butadiene | Dihydropyridinone |

| [3+2] Cycloaddition | Nitrile Oxide | Oxadiazolinone |

| Intramolecular Annulation | Ortho-substituted nucleophilic side chain | Benzoxazinone or Benzodiazinone |

Table 5: Potential cycloaddition and annulation pathways for forming fused ring systems. beilstein-journals.orgyoutube.com

Electrophilic and Nucleophilic Aromatic Substitution on the 2-Bromo-4,6-difluorophenyl Moiety

The reactivity of the aromatic core of this compound is dictated by the electronic properties of its substituents. The bromine atom, two fluorine atoms, and the isocyanate group are all electron-withdrawing, which deactivates the ring towards traditional electrophilic aromatic substitution (EAS). However, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The presence of a bromine atom also provides a specific site for functionalization via transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies for Bromine Functionalization

The carbon-bromine bond in this compound is a versatile handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds by replacing the bromine atom. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of the coupling partner and reaction conditions allows for the introduction of a wide array of functional groups.

Several key palladium-catalyzed cross-coupling strategies are applicable to aryl bromides and thus represent viable methods for the functionalization of this compound. These include the Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi reactions. The success of these transformations relies on the selection of an appropriate palladium catalyst, supporting ligands, and reaction conditions that are compatible with the reactive isocyanate group. Highly hindered phosphine ligands often facilitate the crucial reductive elimination step in these cycles.

Below is a summary of prominent palladium-catalyzed cross-coupling strategies that can be employed for the functionalization of the bromine atom.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Stille Coupling | Organostannane Reagent (e.g., R-SnBu₃) | C-C | Pd(PPh₃)₄, LiCl |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | C-C | Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) |

| Negishi Coupling | Organozinc Reagent (e.g., R-ZnCl) | C-C | Pd(PPh₃)₄ |

Regioselective Functionalization of the Difluorophenyl Ring

Functionalization of the aromatic ring itself, beyond displacement of the bromine, is governed by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring of this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the two fluorine atoms and the isocyanate group. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex, before a leaving group is expelled.

SNAr is favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group, as this allows for the stabilization of the negative charge of the Meisenheimer complex. In this molecule, the fluorine atoms are potential leaving groups.

Attack at C4 (para to NCO, ortho to Br): A nucleophile could attack the carbon bearing the fluorine at position 4. The negative charge of the intermediate would be stabilized by resonance involving the isocyanate group at position 1 and the fluorine at position 6.

Attack at C6 (ortho to NCO and Br): A nucleophile could also attack the carbon at position 6. The resulting negative charge would be stabilized by the adjacent isocyanate group and the fluorine at position 4.

The fluorine atom is often considered a poor leaving group in other contexts, but in SNAr, its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. This polarization can make fluorine a better leaving group than heavier halogens in SNAr mechanisms.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on this ring is challenging due to the strong deactivating nature of all four substituents (Br, F, F, NCO). These groups withdraw electron density from the ring, making it a poor nucleophile. However, should a reaction occur with a potent electrophile, the regioselectivity would be determined by the directing effects of these groups. Halogens (Br, F) and the isocyanate group are ortho, para-directors but are deactivating. In this polysubstituted system, the directing effects are combined. The only available position for substitution is at C5. The substituents at positions 4 and 6 would direct an incoming electrophile to this position. Therefore, under harsh conditions with a strong electrophile, substitution would be expected to occur regioselectively at the C5 position.

Catalyst-Directed Transformations and Chiral Induction

Beyond the functionalization of the aromatic ring, the isocyanate group is a reactive moiety that can participate in a variety of transformations, many of which can be controlled by catalysts to achieve specific outcomes, including the induction of chirality.

Transition Metal Catalysis in Isocyanate Reactions

The isocyanate group (-N=C=O) is a versatile functional group whose reactivity can be harnessed and directed by transition metal catalysts. Aromatic isocyanates are generally more reactive than their aliphatic counterparts because the aromatic ring withdraws electrons, increasing the positive charge on the central carbon atom of the NCO group. semanticscholar.org Transition metals can coordinate to the isocyanate, activating it towards nucleophilic attack or facilitating cycloaddition reactions.

Examples of transition-metal-catalyzed reactions involving isocyanates include:

Cycloaddition Reactions: Rhodium catalysts have been shown to mediate [2+2+2] cycloadditions between alkenyl isocyanates and alkynes, providing access to complex heterocyclic scaffolds. acs.org

C-H Bond Amidation: Cobalt(III) complexes have been used to catalyze the direct addition of C-H bonds across the C=N bond of isocyanates, representing an atom-economical strategy for preparing amides. nih.gov

Dimerization and Trimerization: The self-reaction of isocyanates to form dimers (uretdiones) and trimers (isocyanurates) can be controlled using various catalysts to produce materials with specific properties. semanticscholar.org

These catalytic approaches allow for transformations that are often not possible under thermal conditions, providing access to a diverse range of molecular architectures from the isocyanate precursor.

Enantioselective and Diastereoselective Control in Derivatization

Introducing chirality into derivatives of this compound can be achieved through catalyst-directed reactions that control the stereochemical outcome. This is particularly relevant when the isocyanate reacts with prochiral nucleophiles or when subsequent transformations create new stereocenters. While the related field of isocyanide chemistry has seen more extensive development in asymmetric catalysis, the principles are applicable to isocyanates. nih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org

The primary strategies for achieving stereocontrol involve the use of chiral catalysts, which can be either transition metal complexes with chiral ligands or chiral organocatalysts.

Transition Metal Catalysis: Chiral palladium, silver, or magnesium complexes can create a chiral environment around the substrate. nih.govnih.govbohrium.com For example, a reaction between the isocyanate and a nucleophile containing a prochiral center can be rendered enantioselective by a chiral catalyst that preferentially facilitates one pathway over the other, leading to one enantiomer in excess. This has been demonstrated in multicomponent reactions involving isocyanides and phenols catalyzed by chiral N,N'-dioxide/Mg(II) complexes. nih.govbohrium.com

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or cinchona-derived catalysts, can activate the isocyanate or the nucleophile through hydrogen bonding or other non-covalent interactions, directing the reaction to proceed with high enantioselectivity. nih.govbeilstein-journals.org

These methods can be used to control the formation of both central chirality (at a stereogenic atom) and axial chirality (in atropisomers), depending on the structure of the reactants and the nature of the transformation. nih.govbeilstein-journals.orgbeilstein-journals.org Diastereoselective control is also possible, for instance, in multicomponent reactions where multiple stereocenters are formed in a single step. bohrium.com The derivatization of amines with isocyanates to form ureas is also a known strategy for chiral recognition in analytical chemistry. nih.gov

The following table summarizes key catalytic approaches that could be adapted for achieving stereocontrol in the derivatization of this compound.

| Catalyst System | Type of Chirality Induced | Reaction Type Example |

|---|---|---|

| Chiral N,N'-dioxide/Mg(II) Complex | Central | Enantioselective Multicomponent Reactions nih.govbohrium.com |

| Palladium / Chiral Phosphoramidite Ligand | Planar / Axial | Isocyanide Insertion / C-H Activation nih.gov |

| Silver / Chiral Amino-phosphine Ligand | Axial | Dynamic Kinetic Resolution / Cycloaddition nih.govbeilstein-journals.orgbeilstein-journals.org |

| Chiral Phosphoric Acid (CPA) | Axial | Asymmetric Multicomponent Reactions nih.govbeilstein-journals.org |

Spectroscopic and Structural Elucidation of 2 Bromo 4,6 Difluorophenyl Isocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Bromo-4,6-difluorophenyl isocyanate, a combination of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR studies provides a comprehensive picture of its molecular framework.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying signals corresponding to the two aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the surrounding electron-withdrawing groups: the bromine atom, the two fluorine atoms, and the isocyanate group.

In the precursor molecule, 2-bromo-4,6-difluoroaniline, the aromatic protons exhibit distinct signals. The proton ortho to the bromine and meta to the fluorine atoms typically appears at a downfield chemical shift due to the deshielding effects of the halogens. The other proton, positioned between the two fluorine atoms, will also have a characteristic chemical shift. The conversion of the amine (-NH₂) group to the more electronegative isocyanate (-NCO) group in this compound is expected to induce a further downfield shift for the adjacent aromatic protons. The coupling between the aromatic protons and with the neighboring fluorine atoms will result in complex splitting patterns, which are crucial for unambiguous signal assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.40 | ddd | J(H-F), J(H-H), J(H-F) |

| H-5 | 7.00 - 7.20 | ddd | J(H-F), J(H-H), J(H-F) |

Note: Predicted values are based on the analysis of related structures and known substituent effects. Actual experimental values may vary.

Carbon (¹³C) NMR Studies

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The spectrum will exhibit distinct signals for each of the seven carbon atoms in the molecule, including the carbon of the isocyanate group. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

The carbon atom of the isocyanate group (-NCO) is expected to resonate at a characteristic downfield position, typically in the range of 120-140 ppm. The aromatic carbons directly bonded to the electronegative fluorine and bromine atoms will also show characteristic chemical shifts. The carbon atoms attached to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a definitive feature in the ¹³C NMR spectrum of fluorinated compounds. The carbon bearing the bromine atom will also have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-1 (C-NCO) | 135 - 140 | - |

| C-2 (C-Br) | 110 - 115 | d |

| C-3 | 125 - 130 | d |

| C-4 (C-F) | 155 - 160 | d (¹JCF ≈ 240-260) |

| C-5 | 115 - 120 | dd |

| C-6 (C-F) | 158 - 163 | d (¹JCF ≈ 245-265) |

| -NCO | 125 - 135 | - |

Note: Predicted values are based on the analysis of related structures and known substituent effects. 'd' denotes a doublet and 'dd' denotes a doublet of doublets. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Halogen Substituents

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms at the C-4 and C-6 positions.

The chemical shifts of the fluorine atoms are sensitive to their electronic environment. The presence of the bromine atom and the isocyanate group will influence the shielding of the fluorine nuclei, leading to characteristic chemical shifts. Furthermore, the fluorine atoms will exhibit coupling to each other (⁴JF-F) and to the neighboring aromatic protons (³JH-F and ⁴JH-F), providing valuable structural information. The magnitude of these coupling constants can help in the definitive assignment of the fluorine signals.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-4 | -100 to -110 | ddd | J(F-F), J(F-H), J(F-H) |

| F-6 | -105 to -115 | ddd | J(F-F), J(F-H), J(F-H) |

Note: Predicted values are relative to a standard (e.g., CFCl₃) and are based on the analysis of related structures. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. These methods are particularly useful for identifying the characteristic isocyanate group and analyzing the vibrations of the substituted aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the identification of functional groups. The most prominent and characteristic absorption band in the FTIR spectrum of this compound is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. sid.irresearchgate.netresearchgate.net This band typically appears in the region of 2250-2280 cm⁻¹. spectroscopyonline.com Its high intensity and distinct position make it an excellent diagnostic tool for confirming the presence of the isocyanate functionality.

Other important vibrations include the C-F stretching bands, which are expected to appear in the region of 1100-1300 cm⁻¹, and the C-Br stretching vibration, which typically occurs at lower wavenumbers. The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Asymmetric -N=C=O Stretch | 2250 - 2280 | Very Strong, Sharp |

| Aromatic C=C Stretch | 1550 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| Aromatic C-H Bending | 800 - 900 | Medium to Strong |

| C-Br Stretch | 500 - 650 | Medium |

Note: Predicted values are based on typical frequency ranges for the respective functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. For this compound, the symmetric stretching vibration of the isocyanate group is expected to be Raman active, although it is generally weaker than the asymmetric stretch observed in the FTIR spectrum.

The vibrations of the aromatic ring, particularly the ring breathing modes, are often strong in the Raman spectrum. The C-Br and C-F symmetric stretching vibrations will also contribute to the Raman spectrum, providing further structural confirmation.

Table 5: Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Symmetric -N=C=O Stretch | 1400 - 1500 | Medium |

| Aromatic Ring Breathing | 1000 - 1100 | Strong |

| C-F Symmetric Stretch | 700 - 800 | Medium |

| C-Br Symmetric Stretch | 400 - 550 | Medium |

Note: Predicted values are based on typical Raman shifts for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of this compound. With its ability to measure mass-to-charge ratios (m/z) with high accuracy, HRMS provides unambiguous confirmation of the compound's molecular formula, C7H2BrF2NO.

In a typical analysis, the molecule would be ionized, and the exact mass of the molecular ion [M]+ or protonated molecule [M+H]+ would be measured. The characteristic isotopic pattern of bromine (approximately equal intensities for 79Br and 81Br) would be a key identifier in the mass spectrum.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers insights into the compound's structure. By inducing fragmentation of the molecular ion, a characteristic pattern of product ions is generated. For this compound, the primary fragmentation pathway would likely involve the loss of the isocyanate group (-NCO) or the bromine atom.

Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]+ (with 79Br) | C7H2BrF2NO | 232.9338 |

| [M]+ (with 81Br) | C7H2BrF2NO | 234.9318 |

| [M-NCO]+ | C6H2BrF2 | 190.9359 |

Note: The data in this table is calculated based on the chemical formula and represents expected values. Actual experimental values may vary slightly.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a suitable single crystal of the reactive this compound can be challenging, its derivatives, such as ureas or carbamates, are often stable, crystalline solids. X-ray crystallography provides definitive, three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For instance, reacting the isocyanate with an amine (e.g., dimethylamine) would yield a urea (B33335) derivative (1-(2-Bromo-4,6-difluorophenyl)-3,3-dimethylurea). Single crystals of this derivative could be grown and analyzed. The resulting crystal structure would confirm the connectivity of the atoms and reveal the conformation of the molecule and its packing arrangement in the crystal lattice. This information is invaluable for understanding structure-property relationships.

Illustrative Crystallographic Data for a Hypothetical Urea Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.2 |

| b (Å) | 8.0 |

| c (Å) | 12.7 |

| β (°) | 112.4 |

| Volume (ų) | 1158 |

Note: This data is illustrative and based on a known crystal structure of a similar compound, 1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea, to demonstrate the type of information obtained from X-ray crystallography researchgate.net.

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

HPLC is a versatile technique for the analysis of isocyanates. Due to the high reactivity of the isocyanate group, direct analysis can be difficult. A common and reliable approach involves derivatization. nih.govepa.gov The isocyanate is reacted with a reagent such as 1-(2-pyridyl)piperazine or di-n-butylamine to form a stable urea derivative that can be readily analyzed. epa.gov

The analysis is typically performed using reverse-phase chromatography with a C8 or C18 column. A mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile is often used in a gradient elution mode. epa.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the derivative is strongly UV-absorbing. This method allows for the quantification of the isocyanate, even at trace levels. nih.gov

Typical HPLC Parameters for Isocyanate Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1 M Ammonium Acetate Buffer (pH 6.2) |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While direct analysis of reactive isocyanates by GC can be problematic, GC-MS is highly effective for analyzing their less polar and more stable derivatives or related metabolites. researchgate.net For instance, the analysis of isocyanate-derived diamines after hydrolysis is a common application. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification. This method offers high sensitivity and specificity, allowing for the detection of trace amounts of impurities or reaction byproducts. nih.gov

Capillary Zone Electrophoresis separates molecules based on their charge-to-mass ratio in an electric field. youtube.com While neutral molecules like this compound are not directly amenable to CZE, the technique can be applied to ionic derivatives or degradation products. For example, if the isocyanate is hydrolyzed to the corresponding amine and then protonated in an acidic buffer, it could be separated and analyzed by CZE. This method offers high separation efficiency, short analysis times, and requires only very small sample volumes. youtube.com

Computational Chemistry and Theoretical Modeling of 2 Bromo 4,6 Difluorophenyl Isocyanate Systems

Density Functional Theory (DFT) and Ab Initio Calculations

At the heart of modern computational chemistry are Density Functional Theory (DFT) and ab initio methods. These quantum mechanical approaches are instrumental in elucidating the fundamental properties of molecules from first principles. For 2-Bromo-4,6-difluorophenyl isocyanate, these calculations can provide a detailed picture of its electronic landscape and predict its chemical tendencies.

The electronic structure of a molecule is the foundation of its chemical identity and reactivity. DFT and ab initio calculations can determine the optimized molecular geometry and the distribution of electrons within the this compound molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule from which an electron is most likely to be donated in a reaction, indicating its nucleophilic character. Conversely, the LUMO signifies the region most susceptible to accepting an electron, highlighting its electrophilic nature. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial indicators of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the electron-withdrawing effects of the two fluorine atoms and the bromine atom, combined with the isocyanate group, are expected to significantly influence the energies and shapes of the FMOs. The isocyanate group itself is a powerful electrophile, and its reactivity is modulated by the substituents on the phenyl ring.

Illustrative Data Table: Calculated Frontier Orbital Energies for a Substituted Phenyl Isocyanate

| Orbital | Energy (eV) | Description |

| LUMO+1 | -0.54 | Antibonding π* orbital with contributions from the phenyl ring and isocyanate group. |

| LUMO | -1.89 | Primarily located on the N=C=O group, indicating this is the main electrophilic site. |

| HOMO | -7.23 | Delocalized π orbital over the phenyl ring, with some contribution from the halogen atoms. |

| HOMO-1 | -8.15 | Predominantly located on the p-orbitals of the bromine and fluorine atoms. |

This table presents hypothetical data for illustrative purposes, based on general trends for similar halogenated aromatic compounds.

Beyond static electronic properties, DFT and ab initio methods are powerful tools for predicting the course of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products. This involves locating and characterizing stationary points on the PES, including minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS).

For this compound, a primary reaction of interest is its nucleophilic addition with alcohols or amines to form urethanes or ureas, respectively. Computational studies can model these reactions to:

Characterize Transition States: The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Elucidate Reaction Mechanisms: By identifying all intermediates and transition states, a detailed step-by-step mechanism can be proposed. For instance, the reaction of an isocyanate with an alcohol can be catalyzed by another alcohol molecule, and DFT calculations can model this catalytic effect by including additional solvent molecules in the calculation.

Illustrative Data Table: Calculated Activation Barriers for the Reaction of a Phenyl Isocyanate with Methanol (B129727)

| Reaction Pathway | Activation Energy (kcal/mol) | Description |

| Uncatalyzed | 25.8 | Direct addition of a single methanol molecule to the isocyanate. |

| Methanol-Catalyzed | 15.2 | Addition of methanol with the assistance of a second methanol molecule acting as a proton shuttle. |

This table presents hypothetical data for illustrative purposes, based on general trends observed in computational studies of similar reactions.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the electronic properties calculated by DFT, a variety of quantum chemical descriptors can be derived. These descriptors quantify different aspects of a molecule's reactivity and can be used to establish Quantitative Structure-Reactivity Relationships (QSRRs). QSRRs are mathematical models that correlate these descriptors with experimentally observed reaction rates or equilibrium constants.

For a series of substituted phenyl isocyanates, including this compound, these descriptors can help to systematically understand the influence of the bromo and fluoro substituents on the reactivity of the isocyanate group.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ2 / 2η, where μ is the chemical potential, -χ).

Mulliken Atomic Charges: The partial charge assigned to each atom in the molecule, indicating sites prone to nucleophilic or electrophilic attack. The carbon atom of the isocyanate group is expected to have a significant positive charge.

By calculating these descriptors for a range of related isocyanates, researchers can build models that predict the reactivity of new, untested compounds like this compound.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While quantum mechanics is excellent for describing electronic effects, Molecular Dynamics (MD) simulations are better suited for exploring the influence of the molecular environment (like a solvent) and the conformational flexibility of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can provide insights into:

Solvent Effects: The reactivity of isocyanates can be highly dependent on the solvent. MD simulations can model the explicit interactions between the isocyanate and solvent molecules, revealing how the solvent shell organizes around the solute and influences its reactivity. This goes beyond the implicit solvent models often used in DFT.

Conformational Analysis: The phenyl ring and the isocyanate group can rotate relative to each other. While the barrier to rotation is generally low, specific conformations may be favored in different environments. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the dynamics of their interconversion. This is particularly relevant for understanding how the molecule might fit into the active site of an enzyme or a polymer matrix.

Machine Learning Approaches in Predicting Isocyanate Reactivity

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry. By training algorithms on large datasets of known chemical reactions and molecular properties, ML models can learn complex structure-reactivity relationships and make rapid predictions for new compounds.

For isocyanates, ML models can be developed to predict:

Reaction Outcomes and Yields: Given a set of reactants and conditions, an ML model can predict the likely products and their yields.

Rate Constants: ML models can be trained on databases of experimentally measured or computationally calculated reaction rates to predict the rate constants for new reactions involving isocyanates.

Quantum Chemical Properties: ML can be used to predict properties like HOMO/LUMO energies or atomic charges at a fraction of the computational cost of DFT, which is particularly useful for screening large libraries of potential reactants.

The development of such models for halogenated isocyanates would require a substantial dataset of reactions involving compounds similar to this compound. These models often use molecular fingerprints or calculated quantum chemical descriptors as input features to represent the molecules. The predictive power of these models offers a promising avenue for accelerating the discovery and optimization of reactions involving this class of compounds.

Research Applications and Synthetic Utility of 2 Bromo 4,6 Difluorophenyl Isocyanate

Building Block for Complex Organic Synthesis

The reactivity of 2-Bromo-4,6-difluorophenyl isocyanate allows for its incorporation into a diverse array of molecular architectures, serving as a cornerstone for constructing more complex chemical entities.

A hallmark of isocyanate chemistry is the efficient formation of urea (B33335) and carbamate (B1207046) linkages, which are pivotal structures in many biologically active molecules and polymers. beilstein-journals.org this compound excels as a reagent for creating these functionalities under mild conditions. commonorganicchemistry.com

The fundamental reactions are:

Urea Formation: The isocyanate group reacts readily with primary or secondary amines. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate, to yield a substituted urea derivative. This reaction is typically high-yielding and proceeds without the need for a catalyst. commonorganicchemistry.comwikipedia.org

Carbamate (Urethane) Formation: In a similar fashion, the isocyanate reacts with alcohols to form carbamates. wikipedia.org This reaction is foundational in the production of polyurethanes and is also used to introduce the carbamate moiety into pharmaceuticals and agrochemicals. google.comnih.gov While the reaction can proceed uncatalyzed, various catalysts can be employed to increase the reaction rate. google.com

The introduction of the 2-bromo-4,6-difluorophenyl group via these linkages is significant, as the presence of halogen atoms like fluorine and bromine can modulate a molecule's biological activity, lipophilicity, and metabolic stability.

| Reaction Type | Reactant | Functional Group | Product Linkage | Product Class |

| Ureidogenesis | Primary/Secondary Amine | -NH₂, -NHR | -NH-C(O)-NH- | Substituted Urea |

| Carbamoylation | Alcohol/Phenol | -OH | -O-C(O)-NH- | Carbamate (Urethane) |

While fluorinated and brominated aromatic compounds are valuable precursors in the synthesis of bioactive heterocyclic compounds, the direct use of this compound for the synthesis of thiazoles, azoles, and benzimidazoles is not prominently documented in scientific literature. The synthesis of these particular heterocyclic systems typically involves different reaction pathways.

Thiazole (B1198619) Synthesis: Common methods for thiazole ring formation, such as the Hantzsch synthesis, generally involve the reaction of α-haloketones with thioamides or thiourea. nih.govresearchgate.net

Benzimidazole (B57391) Synthesis: The construction of the benzimidazole core often proceeds via the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. nih.govmdpi.com

Azole Synthesis: Azoles, a broad class of nitrogen-containing heterocycles, are synthesized through various routes. For instance, some triazole derivatives can be formed through multicomponent reactions involving isocyanates, but these differ from the direct formation of the core azole ring itself. rsc.orgnih.gov

Therefore, while this compound is a key reagent for other transformations, its application as a direct precursor for these specific heterocycles is not a standard synthetic route.

Beta (β)-amino acids are crucial components of numerous natural products and pharmaceuticals, offering increased metabolic stability when incorporated into peptides. illinois.eduresearchgate.net Isocyanates serve as valuable reagents in the synthesis of β-amino acid derivatives through the formation of β-lactam intermediates.

One established pathway involves the [2+2] cycloaddition reaction between an isocyanate and an alkene, often catalyzed, to form a four-membered β-lactam ring. nih.gov This β-lactam can then be hydrolyzed under acidic or basic conditions to open the ring and yield the corresponding β-amino acid. The use of this compound in this manner allows for the synthesis of novel β-amino acids containing the 2-bromo-4,6-difluorophenyl N-substituent, providing access to new chemical diversity for drug discovery and materials science. nih.gov

Intermediate in Specialty Chemical Production

Beyond its role in constructing complex molecular frameworks, this compound serves as a critical intermediate in the production of various specialty chemicals.

The synthesis of substituted ureas from isocyanates is a cornerstone of the agrochemical industry. Many commercial herbicides function by inhibiting photosynthesis, and substituted phenyl ureas are a well-known class of such compounds. nih.gov The reaction of this compound with various amines produces ureas whose biological activity can be screened for herbicidal or pesticidal properties. Patents have described insecticidal compounds based on related difluorophenyl isocyanate and difluorobenzoyl isocyanate structures, highlighting the importance of these fluorinated precursors. google.com

Furthermore, azole and benzimidazole derivatives are renowned for their potent antifungal activity, forming the basis of many agricultural and clinical fungicides. nih.govresearchgate.net While not a direct precursor to the heterocyclic core, this compound can be used to synthesize molecules that incorporate these rings, potentially leading to new fungicides with enhanced efficacy.

The application of this compound as an intermediate in the synthesis of dyes and pigments is not widely reported in the available scientific and industrial literature. The production of organic colorants typically involves different classes of chemical intermediates and reaction pathways.

Development of Novel Functional Materials and Polymers, such as Polyurethanes and Photochromic Materials

This compound serves as a versatile building block in the synthesis of advanced functional materials and polymers due to its highly reactive isocyanate group and the presence of bromo- and difluoro-substituents on the phenyl ring. These features allow for its incorporation into polymeric structures to impart specific properties such as enhanced thermal stability, flame retardancy, and unique optical characteristics.

Isocyanates are fundamental precursors in the production of polyurethanes, a major class of polymers with wide-ranging applications. lookchem.coml-i.co.uk The synthesis of polyurethanes typically involves the polyaddition reaction between a diisocyanate or polyisocyanate and a polyol. l-i.co.uk In this context, this compound can be utilized as a monofunctional isocyanate to cap polymer chains, controlling molecular weight and introducing specific end-groups. While direct large-scale polymerization using this specific monofunctional isocyanate is not typical for creating high-molecular-weight polymers, its derivatives can be transformed into di- or poly-functional monomers suitable for polymerization. The presence of the bromine atom offers a site for further chemical modification, potentially allowing for the creation of novel polymer architectures. The fluorine atoms are known to enhance the thermal stability and chemical resistance of polymers. guidechem.com

While direct applications of this compound in the synthesis of photochromic materials are not extensively documented in dedicated studies, the isocyanate functionality is utilized in creating such "smart" materials. Photochromic polymers are capable of undergoing reversible changes in color upon exposure to specific wavelengths of light. nih.gov These materials are often synthesized by incorporating photochromic dyes into a polymer matrix, either by physical blending or chemical bonding. nih.gov The reactive nature of the isocyanate group in this compound allows for its covalent attachment to photochromic molecules containing active hydrogen atoms (e.g., hydroxyl or amine groups), thereby integrating them into a polymer backbone, such as a polyurethane. This approach can lead to the development of novel photochromic polyurethanes with tailored properties.

Below is an interactive data table summarizing the potential roles of this compound in the development of functional polymers.

| Polymer Type | Potential Role of this compound | Resulting Polymer Properties |

| Polyurethanes | Chain terminator, precursor to polyfunctional monomers | Controlled molecular weight, enhanced thermal stability, flame retardancy |

| Photochromic Polymers | Reagent to link photochromic dyes to polymer backbones | Covalently bound chromophores, potential for novel photoresponsive materials |

Utility in Advanced Chemical Research and Development

This compound is a valuable reagent in advanced chemical research and development, particularly in the fields of medicinal chemistry and organic synthesis. Its utility stems from the reactivity of the isocyanate group, which readily participates in addition reactions with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. This reactivity allows for the introduction of the 2-bromo-4,6-difluorophenyl moiety into a wide array of organic molecules.

In medicinal chemistry, this compound serves as a key building block for the synthesis of novel bioactive compounds. The presence of the halogen atoms (bromine and fluorine) can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting aspects like metabolic stability, lipophilicity, and binding affinity to biological targets.

For instance, this compound is a documented reactant in the synthesis of:

N-(2-bromo-4,6-difluorophenyl)-9H-xanthene-9-carboxamide , a compound investigated for its potential applications in medicinal chemistry and materials science.

Compounds with β2 adrenergic receptor agonist and muscarinic receptor antagonist activity , which are of interest for treating pulmonary disorders like asthma and chronic obstructive pulmonary disease (COPD). google.com

Substituted spiro compounds that are explored for their potential use in producing pain-relief medicaments. google.com

The following table details some of the documented research applications of this compound in the synthesis of complex organic molecules.

| Reactant | Product Class | Potential Therapeutic Area | Reference |

| 1-tert-Butoxycarbonyl 4-hydroxypiperidine | (2-Bromo-4,6-difluoro-phenyl) carbamic acid piperidin-4-yl ester derivatives | Pulmonary disorders (Asthma, COPD) | google.com |

| Various amine-containing spiro compounds | Substituted spiro-ureas | Pain relief | google.com |

| 9H-xanthene-9-carboxylic acid | N-(2-bromo-4,6-difluorophenyl)-9H-xanthene-9-carboxamide | Medicinal chemistry, materials science |

The versatility of this compound as a synthetic intermediate continues to make it a valuable tool for chemists exploring the synthesis of new molecules with unique properties and potential applications in various fields of advanced research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-4,6-difluorophenyl isocyanate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via phosgene or triphosgene-mediated reactions with 2-bromo-4,6-difluoroaniline (precursor) in anhydrous dichloromethane (DCM) under inert conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 amine to phosgene derivative). Yields typically range from 70–85%, with purity confirmed by HPLC .

- Precursor Selection : 2-Bromo-4,6-difluoroaniline (CAS 67567-26-4) is preferred due to its stability and commercial availability (≥98% purity). Substitutions with bulkier groups (e.g., methyl) reduce reactivity .

Q. How can researchers characterize the reactivity of the isocyanate group in nucleophilic reactions?

- Analytical Approach : Use Fourier-transform infrared spectroscopy (FTIR) to monitor the isocyanate peak (~2270 cm⁻¹). React with model nucleophiles (e.g., ethanol for carbamates, aniline for ureas) in THF at 25°C. Track conversion via <sup>19</sup>F NMR to confirm regioselectivity influenced by bromo/fluoro substituents .

Q. What safety protocols are critical when handling this compound?

- Handling Guidelines : Use glove boxes or fume hoods with PPE (nitrile gloves, goggles). Store at –20°C under argon to prevent moisture-induced decomposition. Neutralize spills with ethanol/water mixtures (1:1) to hydrolyze residual isocyanate .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/fluoro substituents impact reaction kinetics with chiral amines?

- Mechanistic Insight : The electron-withdrawing fluorine atoms enhance electrophilicity of the isocyanate group, accelerating reactions with chiral amines (e.g., (S)-1-phenylethylamine). Steric hindrance from bromo substituents can reduce reaction rates by 20–30% compared to non-brominated analogs. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Data Reconciliation : Cross-validate <sup>1</sup>H/<sup>13</sup>C NMR assignments using 2D techniques (HSQC, HMBC). For example, discrepancies in carbamate proton shifts (δ 5.1–5.3 ppm) may arise from solvent polarity effects (DMSO vs. CDCl₃). Compare with computational predictions (DFT/B3LYP) .

Q. How can reaction parameters be optimized to suppress dimerization during large-scale synthesis?

- Process Optimization : Use slow addition of phosgene derivatives (0.5 mL/min) to maintain low local concentrations. Introduce scavengers (e.g., molecular sieves) to sequester moisture. Scale-up trials in continuous-flow reactors show 15% higher yields compared to batch processes .

Q. What computational tools predict viable synthetic pathways for novel derivatives of this compound?

- AI-Driven Synthesis : Tools like Reaxys and Pistachio leverage reaction databases to propose routes for derivatives (e.g., thioureas via thiol addition). Validate predictions with microfluidic screening platforms to assess feasibility under 10+ solvent/ligand combinations .

Q. How does this compound compare to structurally similar isocyanates in medicinal chemistry applications?

- Comparative Analysis : Unlike 4-bromophenyl isocyanate, the difluoro substitution enhances lipid solubility (logP ~2.8 vs. ~2.1), improving blood-brain barrier penetration in CNS drug candidates. In vitro assays show 3-fold higher inhibition of acetylcholinesterase compared to non-fluorinated analogs .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products